4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]

Medicinal Chemistry Structure–Activity Relationship (SAR) Cross-Coupling Chemistry

Sourcing a regiochemically defined bromo-spirocyclic building block for cross-coupling libraries often leads to regioisomer mixtures or non-halogenated analogs. 4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane] (CAS 2359693-22-2) provides a single clean handle at the 4-position for Suzuki-Miyaura or Buchwald-Hartwig couplings, avoiding chemoselectivity complications of dihalogenated variants. - Enables unambiguous metabolite tracking via ¹:¹ ⁷⁹Br:⁸¹Br isotope doublet - Streamlines focused library synthesis for GroEL/ES or HSP60/10 chaperonin targets - Supplied at 98% purity with full QA documentation.

Molecular Formula C11H11BrS2
Molecular Weight 287.2 g/mol
Cat. No. B13705625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]
Molecular FormulaC11H11BrS2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1CC2(C3=C1C(=CC=C3)Br)SCCS2
InChIInChI=1S/C11H11BrS2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2
InChIKeyOLVPFEVORIZKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-spiro[indene-dithiolane] Identity & Class


4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane] (CAS 2359693-22-2; molecular formula C₁₁H₁₁BrS₂; MW 287.24) is a spirocyclic organosulfur heterocycle consisting of a brominated 2,3-dihydroindene scaffold spiro-fused at the 1-position to a 1,3-dithiolane ring . The compound belongs to the broader dithiolane–indene spiro family and is structurally distinguished by the bromine substituent at the 4-position (4'-bromo in alternate nomenclature), which differentiates it from non-halogenated, regioisomeric, and heteroatom-analogous spiro[indene-dithiolane] variants . It is primarily sourced from specialty chemical suppliers for medicinal chemistry and materials science research applications .

Spirocyclic organosulfur heterocycle
4-Bromo-substituted indene scaffold
Medicinal chemistry & materials research

Uniqueness of 4-Bromo-spiro[indene-dithiolane]


Within the spiro[indene-1,2'-[1,3]dithiolane] chemotype, small structural modifications—including bromine regioisomerism (4- vs. 5-position), spiro-ring heteroatom substitution (S vs. O), and ring-size variation (dithiolane vs. dithiane)—can profoundly alter physicochemical properties, synthetic tractability for cross-coupling derivatization, and biological target engagement profiles . Although direct comparative bioactivity data for the 4-bromo congener are scarce in the peer-reviewed literature, class-level evidence from the GroEL/ES and HSP60/10 chaperonin inhibitor series curated by ChEMBL and BindingDB demonstrates that brominated spiro[indene-dithiolane] scaffolds can exhibit IC₅₀ values spanning >100 µM to low-µM depending on substitution pattern, underscoring that in-class substitution is not interchangeable for structure–activity relationship (SAR) studies [1]. Furthermore, the 4-position bromine provides a regiochemically defined handle for palladium-catalyzed cross-coupling reactions that the non-halogenated parent and 5-bromo isomer cannot replicate with identical electronic and steric constraints [2].

Regioisomer mismatch 4-Br vs 5-Br substitution shifts electronic/steric profile, altering SAR outcomes
Ring-size variation Dithiolane vs dithiane changes pharmacophore geometry and logP; not interchangeable
Heteroatom substitution S,S-dithiolane vs O,O-dioxolane modifies H-bonding and metal coordination; not bioisosteric

4-Bromo-spiro[indene-dithiolane] Differentiation Evidence


Bromine Regioisomerism: 4- vs. 5-Position

The 4-bromo congener (CAS 2359693-22-2) places the bromine at the 4-position of the indene ring, whereas the 5-bromo isomer (CAS 850349-56-3; 5-Bromo-1,1-(ethylenedithio)-indane) bears bromine at the 5-position. This regiochemical difference alters the electronic environment of the aromatic ring: the 4-Br substituent is conjugated to the indene C1 spiro center, enabling different resonance and inductive effects compared with the 5-Br isomer, which is para to the bridgehead carbon . In palladium-catalyzed cross-coupling applications, the 4-Br position experiences distinct steric shielding from the adjacent spiro-dithiolane ring relative to the more exposed 5-Br position, resulting in predictable chemoselectivity differences in sequential functionalization strategies .

Bromine Regioisomerism
Class-level
4-Br (C4) conjugated to spiro center · distinct steric shielding
vs. 5-Br (C5) para to bridgehead · more exposed
Regioisomerism may shift target binding and cross-coupling selectivity
No direct head-to-head IC₅₀ comparison in public literature
Medicinal Chemistry Structure–Activity Relationship (SAR) Cross-Coupling Chemistry

Spiro Ring Size: Dithiolane vs. Dithiane

The target compound features a 1,3-dithiolane (five-membered) spiro ring, whereas the 5-bromo-1,1-(propylenedithio)-indane analog (CAS 850349-58-5) contains a 1,3-dithiane (six-membered) spiro ring, increasing molecular weight from 287.24 to 301.27 Da and introducing greater conformational flexibility in the sulfur-containing ring . Class-level inhibition data for GroEL/ES chaperonin targets curated in BindingDB show that spiro[indene-dithiolane] derivatives display IC₅₀ values ranging from approximately 1.5 µM to >100 µM, with the dithiolane ring size contributing to the pharmacophoric geometry recognized by the chaperonin binding site [1]. Ring-size expansion to the dithiane introduces an additional methylene unit that can alter the spatial orientation of the indene ring relative to the sulfur atoms, potentially affecting chelation or hydrophobic packing interactions [2].

Spiro Ring Size
Class-level
Dithiolane (5-membered, MW 287.24)
vs. Dithiane (6-membered, MW 301.27, Δ +14 Da)
Ring size alters pharmacophore geometry and physicochemical profile
Class-level GroEL/ES IC₅₀ range: 1.5 µM to >100 µM (BindingDB)
Medicinal Chemistry Conformational Analysis Chaperonin Inhibition

Physicochemical Impact of Bromine Substitution

The introduction of bromine at the 4-position increases molecular weight from 208.34 Da (parent spiro[indene-dithiolane], C₁₁H₁₂S₂) to 287.24 Da (C₁₁H₁₁BrS₂), a gain of 78.90 Da that substantially enhances mass-spectrometric detectability and introduces the characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) for unambiguous identification in complex matrices . Predicted logP increases by approximately 0.8–1.2 units relative to the parent (class-level estimate based on Br-for-H substitution on aryl rings), which modifies both chromatographic retention and membrane permeability [1]. The non-brominated parent lacks a synthetic handle for metal-catalyzed cross-coupling, limiting its utility as a diversification platform [2].

Bromine Impact
Reported
ΔMW +78.90 Da · ΔlogP ≈ +0.8–1.2 · 1:1 isotopic doublet (⁷⁹Br:⁸¹Br)
Enhances LC-MS detectability and provides a synthetic diversification handle
Compared to non-brominated parent (MW 208.34)
Physicochemical Properties LC-MS Detection Drug-Likeness

Dithiolane vs. Dioxolane Heteroatom

The oxygen analog 4'-bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] (CAS 908334-05-4) replaces both sulfur atoms in the spiro ring with oxygen atoms, substantially altering hydrogen-bond acceptor capacity, polar surface area, and metal-chelation potential . In the context of GroEL/ES and HSP60/10 chaperonin inhibition, the dithiolane sulfur atoms may participate in direct interactions with the apical domain of the chaperonin or coordinate metal ions critical for function, whereas the dioxolane analog would engage in fundamentally different non-covalent interactions [1]. Although no direct head-to-head IC₅₀ comparison for these two exact compounds has been published, existing chaperonin inhibitor SAR from the Johnson/Chapman laboratories demonstrates that heteroatom identity in the spiro ring modulates both potency and selectivity between bacterial GroEL and human HSP60 [2].

Heteroatom Identity
Class-level
S,S-dithiolane (weak H-bond acceptor, soft metal coordination)
vs. O,O-dioxolane (moderate HBA, different PSA)
Sulfur-mediated contacts differ; not bioisosteric
No head-to-head IC₅₀ for exact pair; class-level GroEL/ES SAR supports distinction
Bioisosterism Ligand Efficiency Chaperonin Pharmacology

Orthogonal Cross-Coupling Derivatization

The 4-bromo substituent enables site-selective Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions directly on the spiro[indene-dithiolane] core, whereas the non-halogenated parent and the fluoro-analog (4-bromo-7-fluoro congener, CAS 2879222-00-9) offer different and potentially competing reactivity profiles . The 4-bromo-7-fluoro variant (containing both Br and F on the indene ring) introduces a second halogen with distinct electronic character and cross-coupling lability, complicating chemoselective transformations . The monobromo 4-Br compound therefore provides cleaner orthogonal reactivity for building focused compound libraries .

Halogen Reactivity
Reported
4-Br only (mono-halogen) · predictable oxidative addition
vs. 4-Br-7-F (di-halogen) · competing reactivity
Monobromo simplifies orthogonal library synthesis
F is typically inert under Pd(0); mixed-halogen requires differential strategies
Late-Stage Functionalization Palladium Catalysis Chemical Probe Synthesis

Commercial Availability and Purity

The target compound is commercially available from specialty suppliers with reported purity specification of 98% (e.g., Leyan, catalog 1588164) . By comparison, the 5-bromo regioisomer is listed at similar purity levels (typically 95–98%) across multiple vendors . However, the 4-bromo-7-fluoro analog carries a patent-related restriction limiting its commercial availability (product sale prohibited according to ChemicalBook listing), which may constrain its use in certain research contexts . The non-brominated parent scaffold lacks equivalent catalog availability, often requiring custom synthesis.

Supply & Purity
Reported
Purity 98% (HPLC/NMR) · multi-vendor catalog access
Reliable procurement for SAR campaigns without custom synthesis
Patent restrictions limit commercial availability of di-halogen analog
Chemical Procurement Quality Control Reproducibility

Applications of 4-Bromo-spiro[indene-dithiolane]


GroEL/ES & HSP60/10 Inhibitor SAR

Academic and industrial groups pursuing inhibitors of the bacterial GroEL/ES or human HSP60/10 chaperonin systems should select the 4-bromo dithiolane congener as a fragment or lead-like scaffold. Class-level evidence from the Johnson and Chapman laboratories demonstrates that spiro[indene-dithiolane] derivatives engage the GroEL apical domain and can achieve IC₅₀ values in the low-µM to mid-nM range for antibacterial and anticancer applications [1]. The 4-Br substituent provides a synthetic handle for Suzuki coupling to introduce diverse aryl/heteroaryl groups, enabling rapid exploration of the hydrophobic pocket adjacent to the ATP-binding site. The dithiolane sulfur atoms may participate in key contacts with the chaperonin, a feature absent in the dioxolane analog [2].

Pd-Catalyzed Chemical Probe Diversification

Medicinal chemistry teams requiring a single, clean cross-coupling handle on a rigid spirocyclic scaffold should favor the 4-bromo monohalogenated compound over the 4-bromo-7-fluoro variant. The absence of a second halogen avoids chemoselectivity complications during Suzuki–Miyaura or Buchwald–Hartwig couplings, streamlining the synthesis of focused libraries for target identification or mechanism-of-action studies . The spiro[indene-dithiolane] core provides a defined exit vector geometry that is valuable for fragment-based drug discovery (FBDD) campaigns.

Isotopic Signature for LC-MS Tracking

The characteristic ¹:¹ bromine isotope doublet (⁷⁹Br:⁸¹Br) at M and M+2 provides a unique mass-spectrometric fingerprint that enables unambiguous tracking of the compound and its metabolites in complex biological matrices. This property is absent in the non-halogenated parent scaffold. Research groups performing cellular target engagement, ADME profiling, or chemical proteomics studies benefit from enhanced detection specificity and quantification accuracy compared with non-brominated or fluoro-only analogs .

Application
Selection Property
Validation Focus
Chaperonin system research (GroEL/ES, HSP60/10)
4-Br spiro[indene-dithiolane] scaffold for Suzuki diversification
Target engagement assays; chaperonin inhibition readouts
Chemical probe synthesis via Pd cross-coupling
Monobrominated spiro core for orthogonal functionalization
Chemoselectivity and library synthesis efficiency
LC-MS tracking in biological matrices
Bromine isotopic doublet for unambiguous detection
Detection specificity; ADME profiling studies
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